
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biology, and industrial processes. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is reacted with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate
- 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide
Uniqueness
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its N-methylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-6-4-7(13)12-9(11-6)15-5-8(14)10-2/h4H,3,5H2,1-2H3,(H,10,14)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBZNAQGISEAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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